![molecular formula C14H21BrO B13201409 ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene: is an organic compound that features a benzene ring substituted with a bromomethyl group and a 3,3-dimethylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromo-3,3-dimethylbutanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromomethyl group of 2-bromo-3,3-dimethylbutanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or alkane derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways. Its ability to undergo substitution reactions makes it a versatile building block for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an intermediate.
Comparaison Avec Des Composés Similaires
(2-Bromoethyl)benzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.
(2-Bromomethyl)butoxybenzene: Similar but with different alkyl chain length and branching.
Uniqueness: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is unique due to the presence of both a bromomethyl group and a 3,3-dimethylbutoxy group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
[2-(bromomethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clé InChI |
QPGIHFYPFWFCKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


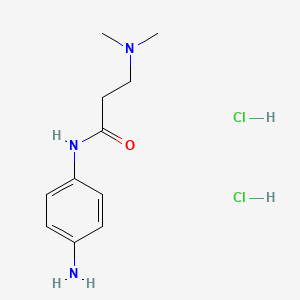
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
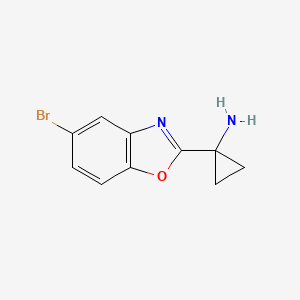
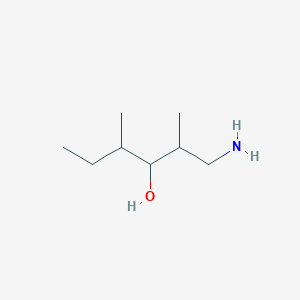
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)

![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
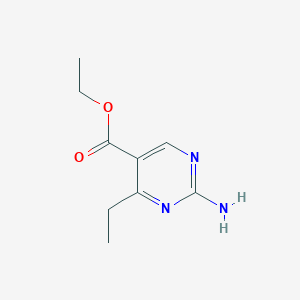
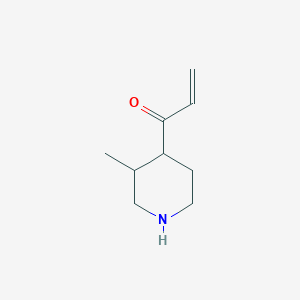
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
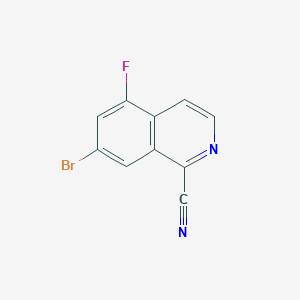
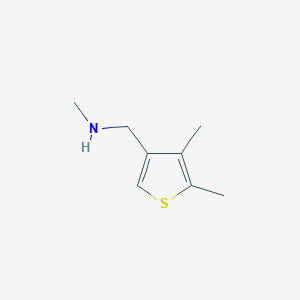
amine](/img/structure/B13201426.png)
